4-乙氧基-N-(1-甲基-2-氧代吲哚-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

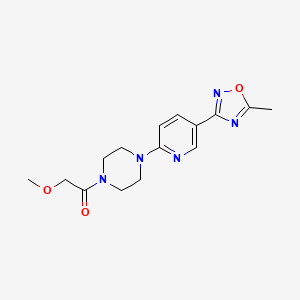

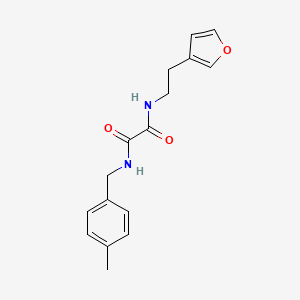

“4-ethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves the use of various chemical techniques and computational chemistry applications . For instance, the synthesis of phenoxy oxazolines, which are similar to the compound , begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific structure of the derivative. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .科学研究应用

预防脑血管痉挛

研究表明,某些苯磺酰胺衍生物(如波生坦)可有效预防蛛网膜下腔出血引起的延迟性脑血管痉挛。这些化合物作为内皮素受体拮抗剂,为人类蛛网膜下腔出血引起的血管痉挛提供了一个潜在的治疗方法 (Zuccarello 等人,1996)。

抗增殖活性

苯磺酰胺衍生物已被评估其对各种肿瘤细胞系的抗增殖活性,包括乳腺癌和神经母细胞瘤细胞。4-甲氧基-N-(9-氧代-9H-xanthen-4-yl)benzenesulfonamide 等化合物显示出显着的活性,表明它们作为先导抗癌剂的潜力 (Motavallizadeh 等人,2014)。

光动力治疗的光敏剂

含有席夫碱取代锌酞菁的新型苯磺酰胺衍生物组已被合成并表征,用于光动力治疗。这些化合物表现出良好的荧光特性和高单线态氧量子产率,使其成为癌症治疗的潜在 II 型光敏剂 (Pişkin 等人,2020)。

碳酸酐酶抑制活性

多项研究集中于合成和评估苯磺酰胺衍生物作为碳酸酐酶的抑制剂,碳酸酐酶是一种参与各种生理过程的酶。这些化合物对该酶的不同亚型表现出有效的抑制活性,突出了它们治疗青光眼、癫痫、肥胖和癌症等疾病的潜力 (Gul 等人,2016)。

作用机制

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. It’s important to note that these compounds are intended for research use only.

未来方向

Given the diverse biological activities of indole derivatives, there is considerable interest among researchers to synthesize a variety of indole derivatives . From a biological and industrial point of view, this may provide an opportunity for chemists to design new derivatives of indole that could be successful agents in terms of safety and efficacy to enhance life quality .

属性

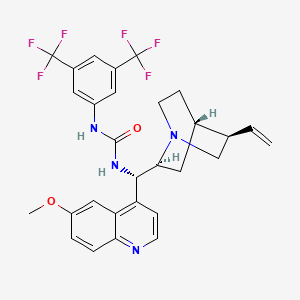

IUPAC Name |

4-ethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-3-23-14-5-7-15(8-6-14)24(21,22)18-13-4-9-16-12(10-13)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGDXTYEALBBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)

![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)